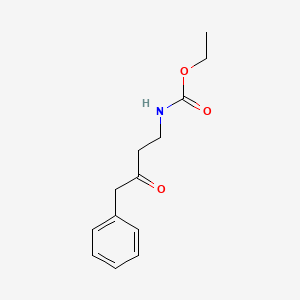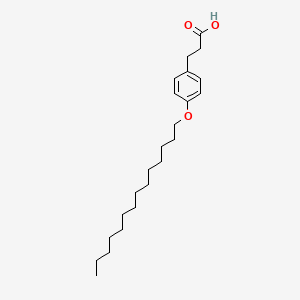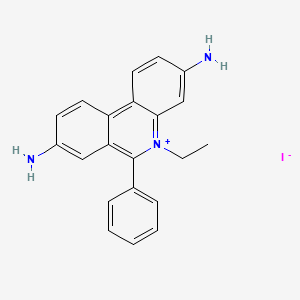
Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide is a derivative of phenanthridine, a heterocyclic aromatic organic compound. This compound is known for its ability to intercalate into DNA, making it a valuable tool in molecular biology and biochemistry. It is commonly used as a fluorescent marker for nucleic acids due to its strong binding affinity and fluorescence properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of phenanthridine derivatives.
Anionic Ring-Closure Reactions: Using Grignard reagents, the anionic ring-closure reactions are performed.
Oxidation: The carbanion formed is oxidized using copper iodide to form a radical.
Final Steps:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems ensures consistent quality and yield .
化学反応の分析
Types of Reactions: Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the phenanthridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted phenanthridine derivatives.
科学的研究の応用
Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker for nucleic acids and in the synthesis of rigid polyamides.
Biology: Employed in DNA-binding studies and as a probe for cell viability.
Medicine: Investigated for its anti-tumor and anti-viral properties.
Industry: Utilized in the production of fluorescent dyes and as a marker in various biochemical assays.
作用機序
The compound exerts its effects primarily through intercalation into DNA. This involves the insertion of the planar phenanthridine moiety between DNA base pairs, leading to a decrease in the DNA helical twist and lengthening of the DNA . This intercalation disrupts DNA replication and transcription, making it useful in various biochemical assays and as an anti-tumor agent .
類似化合物との比較
Ethidium Bromide: Another phenanthridine derivative used as a DNA intercalator and fluorescent marker.
Propidium Iodide: A close analogue used as a probe for cell viability.
Dimidium Bromide: Similar in structure and used for similar applications.
Uniqueness: Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, iodide is unique due to its specific substitution pattern, which enhances its DNA-binding affinity and fluorescence properties compared to other phenanthridine derivatives .
特性
CAS番号 |
64457-77-8 |
|---|---|
分子式 |
C21H20IN3 |
分子量 |
441.3 g/mol |
IUPAC名 |
5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;iodide |
InChI |
InChI=1S/C21H19N3.HI/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H |
InChIキー |
SJPSPCODIPFASV-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


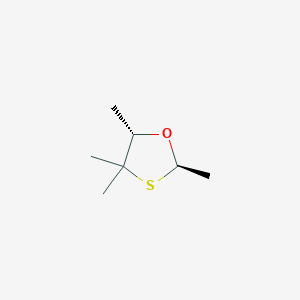
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
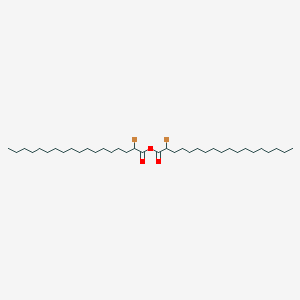
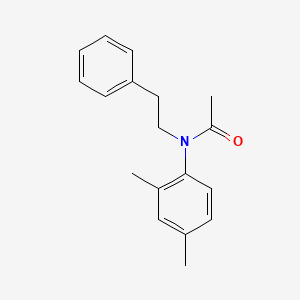

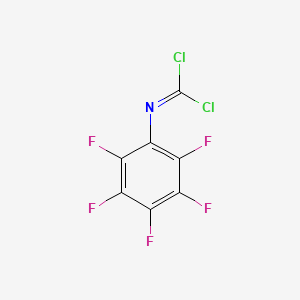

![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
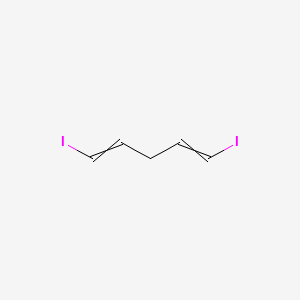
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
